Cas no 770697-08-0 (cis-4-methylpyrrolidin-3-ol)

cis-4-methylpyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- trans-4-methylpyrrolidin-3-ol
- (3S,4R)-4-methylpyrrolidin-3-ol
- cis-4-methylpyrrolidin-3-ol
- rac-(3R,4R)-4-methylpyrrolidin-3-ol
- F90060
- AKOS030238111
- CS-0184525
- 770697-08-0
- (3R,4R)-4-methylpyrrolidin-3-ol
- BS-45756
- EN300-7239800
- 1932049-34-7
- SCHEMBL1188714
-
- MDL: MFCD28501935
- Inchi: 1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m1/s1
- InChI Key: PTYCBNUHKXMSSA-RFZPGFLSSA-N
- SMILES: O[C@@H]1CNC[C@H]1C
Computed Properties
- Exact Mass: 101.084063974g/mol
- Monoisotopic Mass: 101.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 65.099
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
- XLogP3: -0.3
cis-4-methylpyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD0263953-250mg |
cis-4-Methylpyrrolidin-3-ol |
770697-08-0 | 98% | 250mg |
RMB 2195.20 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2965-500MG |
cis-4-methylpyrrolidin-3-ol |
770697-08-0 | 97% | 500MG |
¥ 3,201.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2965-1G |
cis-4-methylpyrrolidin-3-ol |
770697-08-0 | 97% | 1g |
¥ 4,798.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1101642-100mg |
cis-4-methylpyrrolidin-3-ol |
770697-08-0 | 97% | 100mg |
$225 | 2024-07-21 | |
eNovation Chemicals LLC | Y1101642-1G |
cis-4-methylpyrrolidin-3-ol |
770697-08-0 | 97% | 1g |
$600 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2965-10G |
cis-4-methylpyrrolidin-3-ol |
770697-08-0 | 97% | 10g |
¥ 23,991.00 | 2023-04-13 | |
Ambeed | A981136-100mg |
cis-4-Methylpyrrolidin-3-ol |
770697-08-0 | 98% | 100mg |
$200.0 | 2024-04-17 | |
Aaron | AR01K8OW-50mg |
cis-4-methylpyrrolidin-3-ol hydrochloride |
770697-08-0 | 98% | 50mg |
$162.00 | 2025-02-12 | |
Ambeed | A981136-250mg |
cis-4-Methylpyrrolidin-3-ol |
770697-08-0 | 98% | 250mg |
$320.0 | 2024-04-17 | |
eNovation Chemicals LLC | Y1101642-100mg |
cis-4-methylpyrrolidin-3-ol |
770697-08-0 | 97% | 100mg |
$225 | 2025-02-25 |
cis-4-methylpyrrolidin-3-ol Related Literature
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1. Book reviews
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
Additional information on cis-4-methylpyrrolidin-3-ol
Cis-4-methylpyrrolidin-3-ol (CAS No. 770697-08-0): A Comprehensive Overview
Cis-4-methylpyrrolidin-3-ol, chemically designated as cis-4-methylpyrrolidin-3-ol, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 770697-08-0, this molecule has garnered attention due to its unique structural properties and potential applications in drug development. This detailed exploration aims to provide an in-depth understanding of its chemical characteristics, synthetic pathways, and emerging roles in contemporary research.
The molecular structure of cis-4-methylpyrrolidin-3-ol features a pyrrolidine ring substituted with a methyl group at the 4-position and a hydroxyl group at the 3-position, existing in the cis configuration. This stereochemistry is crucial, as it influences the compound's interactions with biological targets and its overall pharmacological profile. The presence of both a hydroxyl and an alkyl group makes it a versatile intermediate for further functionalization, enabling the synthesis of more complex molecules.
In recent years, cis-4-methylpyrrolidin-3-ol has been explored as a building block in the synthesis of various pharmacologically active agents. Its pyrrolidine core is a common motif in many drugs, including those targeting central nervous system disorders and metabolic diseases. The compound's ability to undergo selective modifications has made it valuable in medicinal chemistry efforts aimed at developing novel therapeutics.
One of the most compelling aspects of cis-4-methylpyrrolidin-3-ol is its role in the development of enzyme inhibitors. Researchers have leveraged its structural framework to design molecules that interact with specific enzymatic targets, modulating their activity for therapeutic benefit. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases and phosphodiesterases, which are implicated in various pathological conditions. The precise stereochemistry of cis-4-methylpyrrolidin-3-ol ensures high selectivity, minimizing off-target effects and enhancing drug safety profiles.
The synthetic routes to cis-4-methylpyrrolidin-3-ol have also seen significant advancements. Traditional methods often involve multi-step sequences that can be cumbersome and yield-limited. However, modern approaches, such as catalytic hydrogenation and asymmetric synthesis, have streamlined the process, making it more efficient and scalable. These innovations have not only improved access to the compound but also opened new avenues for its application in drug discovery programs.
Recent research has highlighted the potential of cis-4-methylpyrrolidin-3-ol in addressing neurological disorders. Its structural similarity to certain natural products known for their neuroprotective properties has prompted investigations into its biological activity. Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory and neurotrophic effects, making them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. Further preclinical studies are underway to validate these findings and explore potential therapeutic applications.
The role of cis-4-methylpyrrolidin-3-ol in material science is another area of growing interest. Its ability to form stable complexes with other molecules has led to its use as a ligand in catalytic systems. These complexes exhibit enhanced catalytic activity in various transformations, including cross-coupling reactions essential for constructing complex organic molecules. The compound's dual functionality—hydroxyl and methyl groups—allows for diverse interactions with metals and other substrates, broadening its utility beyond traditional pharmaceutical applications.
Environmental considerations also play a role in the utilization of cis-4-methylpyrrolidin-3-ol. Efforts have been made to develop green chemistry approaches for its synthesis, minimizing waste and reducing energy consumption. These sustainable practices align with global initiatives to promote environmentally friendly chemical processes, ensuring that the production of this valuable compound does not come at an environmental cost.
Future directions for research on cis-4-methylpyrrolidin-3-ol are multifaceted. Continued exploration of its pharmacological properties will likely uncover new therapeutic applications, while advancements in synthetic chemistry will further enhance its accessibility. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.
In conclusion, cis-4-methylpyrrolidin-3-ol (CAS No. 770697-08-0) represents a fascinating molecule with broad implications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and versatile reactivity make it a cornerstone in modern chemical research. As our understanding of its properties deepens, so too will its impact on advancing scientific knowledge and improving human health.
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